2-(phosphonomethyl)butanedioic acid

Neuroprotection GCPII inhibition Prostate cancer imaging

2-(Phosphonomethyl)butanedioic acid (CAS 5801-01-4, synonym 2-PMSA) is a low-molecular-weight (212.09 Da) organophosphorus compound belonging to the phosphonoalkyl dicarboxylic acid class, characterized by a succinic acid backbone substituted at C2 with a phosphonomethyl group. As a tetraprotic acid with distinct phosphonic acid (pKa ~1.5–2.5) and carboxylic acid (pKa ~4–5) protonation sites, the racemic mixture possesses a chiral center at C2 and is most frequently cited in research contexts as the less potent structural analog in NAALADase/GCPII inhibitor series.

Molecular Formula C5H9O7P
Molecular Weight 212.1
CAS No. 5801-01-4
Cat. No. B6165108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(phosphonomethyl)butanedioic acid
CAS5801-01-4
Molecular FormulaC5H9O7P
Molecular Weight212.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phosphonomethyl)butanedioic Acid (2-PMSA) CAS 5801-01-4: Baseline Characterization for Scientific Procurement


2-(Phosphonomethyl)butanedioic acid (CAS 5801-01-4, synonym 2-PMSA) is a low-molecular-weight (212.09 Da) organophosphorus compound belonging to the phosphonoalkyl dicarboxylic acid class, characterized by a succinic acid backbone substituted at C2 with a phosphonomethyl group [1]. As a tetraprotic acid with distinct phosphonic acid (pKa ~1.5–2.5) and carboxylic acid (pKa ~4–5) protonation sites, the racemic mixture possesses a chiral center at C2 and is most frequently cited in research contexts as the less potent structural analog in NAALADase/GCPII inhibitor series [2].

Why 2-PMSA Cannot Be Interchanged with 2-PMPA or Other Phosphonoalkyl Analogs in NAALADase Research


Within the phosphonoalkyl glutarate/succinate inhibitor class, seemingly minor structural perturbations produce extreme potency shifts that disqualify simple analog substitution. Extending the backbone by one methylene unit (succinate → glutarate) transforms an essentially inactive compound into a sub-nanomolar inhibitor [1]. The single methylene difference between 2-PMSA (C4 backbone) and 2-PMPA (C5 backbone) results in over 7,000-fold separation in NAALADase IC₅₀ values, demonstrating that the active-site zinc coordination geometry is acutely sensitive to chain length and cannot accommodate the shorter succinate scaffold [2]. Procurement of the wrong backbone length for structure–activity relationship (SAR) studies or biological control experiments therefore yields fundamentally different pharmacological outcomes.

Quantitative Differential Evidence: 2-(Phosphonomethyl)butanedioic Acid vs. Closest Analogs and Alternatives


NAALADase/GCPII Inhibition: 2-PMSA vs. 2-PMPA, >7,000-fold Potency Differential

In competitive NAALADase inhibition assays using rat enzyme homogenates, 2-(phosphonomethyl)butanedioic acid (2-PMSA, C4 backbone) exhibits a markedly lower potency (IC₅₀ = 2,200 nM) compared with its direct structural homolog 2-(phosphonomethyl)pentanedioic acid (2-PMPA, C5 backbone), which achieves an IC₅₀ of 0.3 nM under identical assay conditions [1]. The quantified difference exceeds 7,330-fold and reflects the inability of the shorter succinate scaffold to properly position the phosphonate group for bimetallic active-site zinc coordination required for high-affinity inhibition.

Neuroprotection GCPII inhibition Prostate cancer imaging

Chain-Length SAR in Phosphonoalkyl Dicarboxylic Acids: Succinate vs. Glutarate vs. Adipate Backbones

Systematic SAR analysis across the homologous series reveals a non-linear relationship between backbone carbon count and NAALADase inhibitory potency: increasing chain length from C4 (2-PMSA, IC₅₀ = 2,200 nM) to C5 (2-PMPA, IC₅₀ = 0.3 nM) produces a >7,000-fold gain, while further extension to C6 (2-(phosphonomethyl)hexanedioic acid, IC₅₀ = 185 nM) partially reverses the gain [1]. This bell-shaped SAR indicates that the C5 glutarate scaffold positions the phosphonate group optimally for zinc coordination, whereas the C4 succinate backbone is too contracted and the C6 adipate backbone too extended.

Inhibitor design Structure–activity relationship Metalloprotease

GCPII Selectivity: 2-PMSA Confirms Target Engagement Specificity over 2-PMPA in In Vivo Models

In an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, 2-PMSA was administered daily as a less potent GCPII inhibitor control alongside 2-PMPA treatment groups [1]. Despite structural difference of only one methylene unit, 2-PMSA treatment did not affect disease severity, elevated plus maze performance, Barnes maze performance, or fear conditioning, whereas 2-PMPA modulated these endpoints. This pharmacological separation demonstrates that observed 2-PMPA in vivo effects are mediated specifically through high-affinity GCPII inhibition and are not recapitulated by weak GCPII engagement.

Inflammatory bowel disease Multiple sclerosis Target validation

Molecular Property Differentiation: 2-PMSA vs. 2-PMPA Physicochemical Descriptors for Formulation and Bioanalytical Method Development

The single methylene difference between 2-PMSA (C5H9O7P, MW 212.09) and 2-PMPA (C6H11O7P, MW 226.12) translates into distinct chromatographic retention and mass spectrometric behavior [1]. 2-PMSA exhibits lower predicted lipophilicity (XLogP3-AA = -2.6) and a smaller topological polar surface area (TPSA = 132 Ų) compared with 2-PMPA (MW 226.12, larger carbon framework), enabling chromatographic baseline resolution of the two analogs under reversed-phase conditions [2]. These differences are critical for developing bioanalytical methods where 2-PMSA is used as an internal standard or negative control that must not co-elute with 2-PMPA.

Bioanalytical chemistry LC-MS/MS Prodrug design

Validated Research and Industrial Application Scenarios for 2-(Phosphonomethyl)butanedioic Acid CAS 5801-01-4


Structurally Matched Negative Control in GCPII/NAALADase-Mediated Neuroprotection and Oncology Studies

When designing experiments to confirm that observed pharmacological effects are mediated specifically through high-affinity GCPII inhibition, 2-PMSA serves as the preferred negative control compound. With an IC₅₀ of 2,200 nM (>7,000-fold weaker than 2-PMPA), it provides a structurally analogous phosphonate that retains the same zinc-coordinating functional group array but fails to achieve productive active-site engagement due to suboptimal chain length [1]. This makes it suitable for distinguishing on-target GCPII pharmacology from off-target phosphonate effects in neuroprotection, multiple sclerosis, inflammatory bowel disease, and prostate cancer imaging studies [2].

Backbone-Length SAR Probe for Phosphonate-Based Metalloprotease Inhibitor Optimization

Medicinal chemistry teams pursuing phosphonoalkyl glutarate/succinate inhibitor libraries can utilize 2-PMSA as the C4 anchor point in systematic chain-length SAR. The documented IC₅₀ values across the homologous series (C4: 2,200 nM; C5: 0.3 nM; C6: 185 nM) provide a quantitative framework for modeling the relationship between backbone length, zinc coordination geometry, and inhibitory potency [1]. 2-PMSA defines the low-activity boundary of this SAR, informing computational docking studies and guiding the design of constrained or substituted analogs.

Bioanalytical Method Development: Chromatographic and Mass Spectrometric Discrimination from 2-PMPA

In LC-MS/MS method development for quantifying 2-PMPA in plasma, tissue homogenates, or CSF, 2-PMSA offers a chemically analogous but analytically resolvable control compound. The 14 Da molecular weight difference and distinct reversed-phase retention behavior prevent co-elution and ion suppression artifacts that can confound isotopolog internal standards [1]. This application scenario is particularly relevant for pharmacokinetic studies of 2-PMPA and its prodrug derivatives, where rigorous analytical validation requires a structurally related compound that mimics extraction recovery and ionization efficiency without interfering with analyte quantification [2].

Reference Standard for Chiral Phosphonate Research and Enantioselective Synthesis Development

The chiral center at C2 of the succinate backbone renders 2-PMSA a valuable racemic reference for developing enantioselective synthetic routes to phosphonoalkyl dicarboxylic acids. While enantiomerically pure 2-PMPA has been studied for stereospecific GCPII inhibition, the corresponding enantiopure 2-PMSA research is less developed, presenting opportunities for chiral resolution and asymmetric synthesis methodology development [1]. Additionally, the tetraprotic acid nature of 2-PMSA, with distinct pKa values for phosphonic and carboxylic acid groups, makes it a useful calibration compound for potentiometric titration and metal-chelation studies in aqueous systems [2].

Quote Request

Request a Quote for 2-(phosphonomethyl)butanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.